AKB48 N-(5-hydroxypentyl) metabolite

Catalog No.
S822377
CAS No.
1778734-77-2
M.F
C23H31N3O2
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AKB48 N-(5-hydroxypentyl) metabolite

CAS Number

1778734-77-2

Product Name

AKB48 N-(5-hydroxypentyl) metabolite

IUPAC Name

N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28)

InChI Key

JHUVNYPOUNCRTP-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO

Synonyms

APINACA N-(5-hydroxypentyl) metabolite

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO

Possible Research Areas:

Based on the structural similarity of N-(1-Adamantyl)-5-HP-indazole-3-carboxamide to other indazole-3-carboxamide compounds, some potential research areas include:

  • Cannabinoid Receptor Agonism: Indazole-3-carboxamide derivatives have been explored for their potential cannabinoid receptor (CB1 and CB2) agonist activity []. However, there is no current research available on the specific activity of N-(1-Adamantyl)-5-HP-indazole-3-carboxamide at these receptors.
  • Enzyme Inhibition: Certain indazole-3-carboxamide derivatives have been investigated for their ability to inhibit various enzymes such as kinases []. Further research would be needed to determine if N-(1-Adamantyl)-5-HP-indazole-3-carboxamide possesses similar inhibitory properties.

AKB48 N-(5-hydroxypentyl) metabolite is a chemical compound with the molecular formula C23H31N3O2 and a molecular weight of approximately 381.51 g/mol. It is a potential urinary metabolite of the synthetic cannabinoid AKB48, which is known for its psychoactive properties. The compound is characterized by the hydroxylation of the N-alkyl chain, specifically at the fifth carbon, leading to its designation as "N-(5-hydroxypentyl)" . This modification alters its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in toxicological and forensic studies.

AKB48 N-(5-hydroxypentyl) metabolite is believed to act similarly to other synthetic cannabinoids. It interacts with the CB1 receptor, the main cannabinoid receptor in the central nervous system, mimicking the effects of THC []. This activation can lead to various psychoactive effects, including euphoria, relaxation, and altered perception [].

Due to its structural similarity to AKB48, AKB48 N-(5-hydroxypentyl) metabolite is likely to share similar hazards. AKB48 is a potent psychoactive compound and can cause a variety of adverse effects, including anxiety, paranoia, psychosis, seizures, and in rare cases, death []. The potential health risks associated with AKB48 N-(5-hydroxypentyl) metabolite warrant further investigation.

The primary chemical transformation involving AKB48 N-(5-hydroxypentyl) metabolite is hydroxylation, where a hydroxyl group (-OH) is introduced into the alkyl chain. This reaction typically occurs in biological systems through enzymatic processes, particularly via cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics . The introduction of the hydroxyl group can significantly affect the compound's solubility and reactivity, influencing its biological activity.

The synthesis of AKB48 N-(5-hydroxypentyl) metabolite can be achieved through several methods:

  • Biotransformation: Utilizing microbial or enzymatic systems to convert AKB48 into its hydroxylated form.
  • Chemical Hydroxylation: Employing chemical reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl group onto the alkyl chain.
  • Synthetic Pathways: Starting from simpler precursors that undergo a series of reactions including alkylation and oxidation to yield the final metabolite .

These methods are primarily used in research settings for analytical purposes.

AKB48 N-(5-hydroxypentyl) metabolite serves several applications:

  • Forensic Toxicology: It is used as a biomarker in urine tests to detect prior use of AKB48 and assess exposure to synthetic cannabinoids.
  • Pharmacological Research: Investigating its interactions with cannabinoid receptors can provide insights into the pharmacodynamics of synthetic cannabinoids.
  • Regulatory Science: Understanding its metabolic pathways aids in developing regulatory frameworks for synthetic cannabinoids .

Interaction studies focus on how AKB48 N-(5-hydroxypentyl) metabolite interacts with biological systems:

  • Receptor Binding Assays: These assays evaluate its affinity for cannabinoid receptors compared to other cannabinoids.
  • Metabolic Pathway Analysis: Studies on how this metabolite is formed from AKB48 help elucidate its pharmacokinetics and potential effects on human health .
  • Toxicological Assessments: Evaluating potential adverse effects associated with its presence in biological systems helps inform safety regulations.

AKB48 N-(5-hydroxypentyl) metabolite shares structural similarities with various synthetic cannabinoids. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
5-Fluoro AKB48 N-(4-hydroxypentyl)Similar core structureFluorine substitution enhances potency
JWH-018Indazole coreKnown for higher psychoactivity and receptor affinity
STS-135Indole backboneDistinct pharmacological profile; used in research

These compounds highlight the diversity within synthetic cannabinoids while underscoring the unique characteristics of AKB48 N-(5-hydroxypentyl) metabolite due to its specific hydroxylation pattern .

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

381.24162724 g/mol

Monoisotopic Mass

381.24162724 g/mol

Heavy Atom Count

28

Dates

Modify: 2023-08-15
1.Drug Enforcement, A. AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). (2013).

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